molecular formula C13H17Cl3N4 B6172536 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride CAS No. 2648945-30-4

4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride

Cat. No.: B6172536
CAS No.: 2648945-30-4
M. Wt: 335.7
InChI Key:
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Description

4-[4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride typically involves the following steps:

  • Formation of the Triazole Ring:

  • Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

  • Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Typical reagents include alkyl halides for nucleophilic substitution and strong acids or bases for electrophilic substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and piperidine rings make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: In medicine, this compound has shown potential as a lead compound for the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the development of new antibiotics and antifungal agents.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets fungal cell membrane synthesis.

  • Enzyme Inhibition: Binds to enzyme active sites, disrupting normal biochemical processes.

Comparison with Similar Compounds

  • 4-[4-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride

  • 4-[4-(2-Chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride

  • 4-[4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride

Uniqueness: 4-[4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the para position provides distinct electronic and steric effects compared to its analogs with different halogens or positions.

Properties

CAS No.

2648945-30-4

Molecular Formula

C13H17Cl3N4

Molecular Weight

335.7

Purity

95

Origin of Product

United States

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